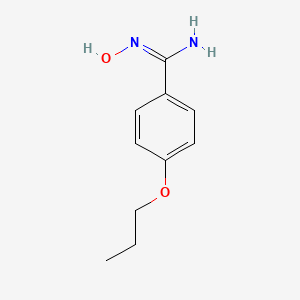
Piperidin-1-ium acetate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-1-ium acetate hydrate is a chemical compound with the molecular formula C7H17NO3. It is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are widely used in organic synthesis and pharmaceutical applications due to their versatile chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperidin-1-ium acetate hydrate can be synthesized through various methods. One common approach involves the reaction of piperidine with acetic acid in the presence of water, leading to the formation of the hydrate form. The reaction typically occurs under mild conditions, with the pH adjusted to favor the formation of the piperidinium ion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process may include steps such as purification through crystallization or distillation to obtain the desired hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-1-ium acetate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidinone derivatives.
Reduction: Reduction reactions can convert it back to piperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidin-1-ium acetate hydrate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Piperidine derivatives are found in various pharmaceuticals, including analgesics, antipsychotics, and antihypertensives.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of piperidin-1-ium acetate hydrate involves its interaction with molecular targets through various pathways. For instance, in medicinal chemistry, piperidine derivatives can bind to receptors or enzymes, modulating their activity. The acetate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
Piperidinone: An oxidized form of piperidine with different reactivity.
Pyridine: A related heterocyclic compound with a nitrogen atom in a six-membered ring
Uniqueness
Piperidin-1-ium acetate hydrate is unique due to its combination of the piperidine ring and the acetate group, which imparts distinct chemical and biological properties. Its hydrate form also enhances its stability and solubility, making it valuable in various applications .
Propriétés
Formule moléculaire |
C7H17NO3 |
|---|---|
Poids moléculaire |
163.21 g/mol |
Nom IUPAC |
piperidin-1-ium;acetate;hydrate |
InChI |
InChI=1S/C5H11N.C2H4O2.H2O/c1-2-4-6-5-3-1;1-2(3)4;/h6H,1-5H2;1H3,(H,3,4);1H2 |
Clé InChI |
VZSPEVVSCUBVMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[O-].C1CC[NH2+]CC1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13382678.png)
![3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone](/img/structure/B13382683.png)
![1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid](/img/structure/B13382688.png)

![2-methyl-N-[6-methyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13382706.png)

![N'-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B13382710.png)




![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-butan-2-yl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B13382750.png)
![4-(Benzhydrylamino)-8-tert-butyl-1-phenyl-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B13382754.png)
![3-(4-methoxyphenyl)-N-[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B13382766.png)
